Spectroscopic and Synthetic Profile of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
Spectroscopic and Synthetic Profile of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data and synthetic methodology for the versatile heterocyclic compound, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental NMR data for this specific molecule, this report presents detailed experimental ¹H NMR data for the closely related analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a robust reference for spectral interpretation. Predicted ¹³C NMR data for the target compound is also provided, based on established chemical shift principles for analogous structures.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of pyrazole derivatives heavily relies on ¹H and ¹³C NMR spectroscopy. The following tables summarize the experimental ¹H NMR data for a key structural analog and the predicted ¹³C NMR data for the target compound.
Table 1: Experimental ¹H NMR Data for the Analogous Compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.983 | Singlet | 1H | Aldehyde (-CHO) |
| 7.564–7.471 | Multiplet | 5H | Aromatic (Phenyl-H) |
| 2.546 | Singlet | 3H | Methyl (-CH₃) at C3 |
Solvent: CDCl₃, Frequency: 400 MHz.[1]
Table 2: Predicted ¹³C NMR Data for 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Aldehyde Carbonyl (C=O) |
| ~150 | Pyrazole C3 |
| ~145 | Pyrazole C5 |
| ~135 | Phenyl C1' (ipso) |
| ~129 | Phenyl C2', C6' (ortho) |
| ~128 | Phenyl C4' (para) |
| ~125 | Phenyl C3', C5' (meta) |
| ~110 | Pyrazole C4 |
| ~35 | N-Methyl (-CH₃) |
Note: These are predicted values based on typical chemical shifts for similar pyrazole structures and may vary from experimental results.
Experimental Protocols
The primary synthetic route to substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This method is widely cited for the synthesis of the analogous compound and is the recommended procedure for the target molecule.[2][3]
Synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
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Preparation of the Vilsmeier Reagent: To an ice-cooled solution of dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring. The mixture is stirred for an additional 20 minutes at 0°C to form the Vilsmeier reagent.
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Reaction with Pyrazolone: 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) is added to the Vilsmeier reagent.
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Reaction Progression: The reaction mixture is heated to reflux for approximately 2-3 hours.
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Work-up: After cooling to room temperature, the reaction mixture is carefully poured into crushed ice.
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Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
NMR Spectroscopy Protocol
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with annotations for the key proton and carbon atoms relevant to the NMR data.
Caption: Molecular structure of the target compound.
Synthetic Workflow: Vilsmeier-Haack Reaction
The logical flow of the synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is depicted in the following diagram.
